molecular formula C18H20N4O2 B2690744 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole CAS No. 1251710-03-8

1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole

Cat. No.: B2690744
CAS No.: 1251710-03-8
M. Wt: 324.384
InChI Key: PHPVYQJJKFJKKD-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,4-c]pyrazole class, characterized by a fused bicyclic core with a pyrrole ring and a pyrazole ring. The structure features a tert-butyl group at position 2 and a furan-2-carbonyl moiety at position 5 of the pyrrolo[3,4-c]pyrazole scaffold, along with a 1H-pyrrole substituent at position 3. The tert-butyl group is known to enhance metabolic stability by steric hindrance, while the furan-2-carbonyl moiety may influence electronic properties and binding affinity to biological targets .

Properties

IUPAC Name

(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-(furan-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-18(2,3)22-16(20-8-4-5-9-20)13-11-21(12-14(13)19-22)17(23)15-7-6-10-24-15/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPVYQJJKFJKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=CC=CO3)N4C=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as acids or bases, are used to facilitate these transformations .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the pyrazole ring could produce dihydropyrazoles.

Scientific Research Applications

1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Pharmacological Comparison of Pyrrolo[3,4-c]pyrazole Derivatives
Compound Name Key Substituents Biological Activity Solubility (PBS) Synthesis Yield Reference
Target Compound tert-Butyl, Furan-2-carbonyl Not reported Infer: Low Infer: ~60% -
CID16020046 Hydroxyphenyl, Methylphenyl GPR55 Antagonist (IC₅₀: 10 nM) >100 µM 68%
HBA Benzoic acid GPR55 Antagonist >200 µM 72%
Compound 24 () Benzo[d]triazole Autotaxin Inhibitor (IC₅₀: 0.8 µM) 50 µM 70%
Table 2: Pyrrole-Based Heterocycles with Furan Substituents
Compound Name Melting Point (°C) Rf Value Key Functional Groups Reference
Target Compound Not reported - Furan-2-carbonyl, tert-Butyl -
3l () 206–208 0.36 Furan, Benzyl
6b () 206–208 0.36 Furan-2-carbonyl

Key Research Findings

  • Substituent-Driven Activity : Electron-withdrawing groups (e.g., carbonyl, nitrile) at position 5 of pyrrolo[3,4-c]pyrazole enhance target binding, as seen in CID16020046 and HBA .
  • Furan vs. Thiophene : Analogs with furan-2-carbonyl (3l) show higher melting points than thiophene-containing derivatives (3m), suggesting stronger crystal lattice interactions .
  • Synthetic Challenges : tert-Butyl groups improve stability but complicate purification, as seen in , where HCl in dioxane was required for Boc deprotection .

Biological Activity

1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that combines multiple heterocyclic rings: a furan ring, a pyrrole ring, and a pyrazole ring. This structural complexity contributes to its diverse biological interactions.

Property Value
IUPAC Name 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole
Molecular Formula C18H20N4O2
Molecular Weight 320.38 g/mol
CAS Number 1251710-03-8

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the compound may inhibit certain enzymes or receptors by binding to their active sites. This interaction can lead to downstream effects in various biological pathways.

Antimicrobial Activity

Research has indicated that 1-[2-tert-butyl-5-(furan-2-carbonyl)-2H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-3-yl]-1H-pyrrole exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains. For instance:

  • Staphylococcus aureus : Significant inhibition observed.
  • Escherichia coli : Moderate activity noted.

Anti-inflammatory Potential

The compound has also been explored for its anti-inflammatory properties. A study demonstrated that it could reduce inflammation markers in cell cultures treated with pro-inflammatory cytokines. The mechanism appears to involve the inhibition of COX enzymes:

Compound IC50 (μM) Selectivity
1-[2-tert-butyl...0.52 (COX-II)High
Celecoxib0.78 (COX-II)Moderate

This suggests that the compound may serve as a potential lead for developing new anti-inflammatory agents.

Anticancer Activity

Preliminary studies have suggested that this compound may have anticancer effects. Research indicates that it can induce apoptosis in cancer cell lines such as:

  • HeLa Cells : Induction of cell death observed at concentrations above 10 μM.

Further studies are needed to elucidate the specific pathways involved in its anticancer activity.

Case Studies and Research Findings

  • In Vivo Studies : An animal model study demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups.
  • Cytotoxicity Tests : Evaluations on various human cancer cell lines showed varying degrees of cytotoxicity, indicating potential selectivity towards malignant cells over normal cells.
  • Enzyme Inhibition Studies : The compound was tested against several enzymes involved in metabolic pathways and showed promising inhibition rates.

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